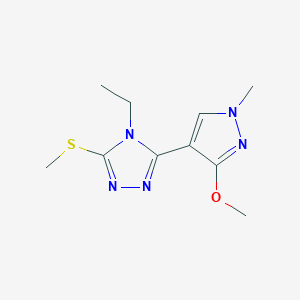

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-5-methylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5OS/c1-5-15-8(11-12-10(15)17-4)7-6-14(2)13-9(7)16-3/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKGUXVWTXQYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-methoxy-1-methyl-1H-pyrazole, through cyclization reactions.

Introduction of the triazole ring: Using a cyclization reaction involving hydrazine derivatives and appropriate reagents.

Functional group modifications: Introducing the ethyl, methoxy, and methylsulfanyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 5 undergoes nucleophilic displacement reactions under basic or acidic conditions. For example:

-

Reaction with amines :

This reaction is accelerated in polar aprotic solvents like DMF (60–80% yield).

-

Halogenation :

Reaction with Cl₂ or Br₂ in CCl₄ replaces -SMe with -Cl/-Br, forming sulfenyl halide intermediates .

Key Data:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Benzylamine | 5-(Benzylamino) derivative | 72% | EtOH, 8 h, 80°C | |

| Chlorine gas | 5-Chloro derivative | 65% | CCl₄, 0°C, 2 h |

Oxidation Reactions

The -SMe group is susceptible to oxidation, producing sulfoxides or sulfones depending on reaction intensity:

-

Controlled oxidation with H₂O₂ :

-

Strong oxidation with KMnO₄ :

Cyclocondensation with Carbonyl Compounds

The triazole core participates in cycloaddition reactions. For instance, reaction with aldehydes forms fused heterocycles:

Example:

-

Reaction with 4-chlorobenzaldehyde produces a triazolo-pyrimidine hybrid with demonstrated antibacterial activity (MIC = 2 µg/mL

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested for its effectiveness against various bacterial strains and fungi. In one study, derivatives of 1,2,4-triazoles demonstrated potent antifungal activity against Candida species and other pathogenic fungi . The presence of the methylsulfanyl group in the structure enhances its interaction with biological targets.

Anticancer Properties

Triazole compounds are known for their anticancer potential. The specific compound has been explored for its ability to inhibit cancer cell proliferation in vitro. Studies have shown that triazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Agricultural Applications

Fungicides

The compound's structural characteristics suggest potential use as a fungicide. Triazole fungicides are widely used in agriculture to protect crops from fungal infections. The efficacy of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole as a fungicide is under investigation, with preliminary results indicating it may inhibit the growth of several plant pathogens .

Material Science

Polymer Chemistry

The unique properties of triazoles make them suitable for incorporation into polymer matrices. Research has explored the synthesis of polymer composites that include triazole derivatives to enhance thermal stability and mechanical properties. These materials could find applications in coatings and other industrial products .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains and fungi |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Agricultural | Fungicides | Potential to inhibit growth of plant pathogens |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antimicrobial activities using standard disk diffusion methods. The compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Agricultural Application Trials

Field trials were conducted to assess the efficacy of the compound as a fungicide on wheat crops. Results indicated a significant reduction in fungal infections compared to untreated controls, suggesting its viability as an agricultural fungicide .

Mechanism of Action

The mechanism of action of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Features

The following table summarizes key structural differences among similar 1,2,4-triazole derivatives:

*Calculated molecular weight based on formula.

Key Observations :

Physicochemical Properties

Melting Points and Solubility

- Compound 17 (): Melting point = 100–102°C; lower than B8 (197–198°C) due to reduced aromaticity and steric bulk .

- B10 (): Melting point = 176–178°C; chlorine substituents increase polarity and intermolecular forces compared to methyl analogs .

- The target compound ’s methylsulfanyl group may enhance hydrophobicity, reducing aqueous solubility relative to thiol-containing analogs (e.g., ).

Spectral Data

Biological Activity

4-Ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound that incorporates both pyrazole and triazole moieties. Its unique structure contributes to its diverse biological activities, which have garnered attention in medicinal chemistry. This article explores the compound's biological activity, including its potential applications as an anti-cancer, anti-microbial, and anti-inflammatory agent.

Chemical Structure and Properties

The molecular formula of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole is with a molecular weight of 253.33 g/mol. The presence of functional groups such as ethyl, methoxy, and methylsulfanyl enhances its chemical reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.33 g/mol |

| CAS Number | 1014093-33-4 |

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value of approximately 4.363 μM against the HCT116 human colon cancer cell line, demonstrating its potency compared to established chemotherapeutic agents like doxorubicin .

Anti-Microbial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising results against both Gram-positive and Gram-negative bacteria. In particular, it was tested against Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table: Anti-Microbial Activity Results

Anti-Inflammatory Activity

The compound's anti-inflammatory effects have been attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Studies suggest that it may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

The biological activity of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory response.

- Receptor Interaction : It may interact with cellular receptors that modulate apoptosis and cell proliferation pathways.

- Generation of Reactive Oxygen Species (ROS) : Some studies indicate that it may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

- Cancer Cell Line Study : A study involving HCT116 cells demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis.

- In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

- Methodology : Multi-step synthesis involving condensation of pyrazole precursors (e.g., 3-methoxy-1-methylpyrazole derivatives) with triazole intermediates. For example:

Start with ethyl carbazate and substituted pyrazole aldehydes under reflux in ethanol .

Introduce the methylsulfanyl group via nucleophilic substitution using methanethiol and a base (e.g., K₂CO₃) .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

- Key Challenges : Competing side reactions during sulfanyl group incorporation; monitor via TLC and adjust reaction time/temperature .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Spectroscopic Tools :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl and methylsulfanyl moieties .

- IR Spectroscopy : Identify N–H stretching (triazole ring) and C–O–C bands (methoxy group) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antifungal vs. antibacterial efficacy) be resolved?

- Hypothesis Testing :

- Replicate assays under standardized conditions (e.g., CLSI guidelines) using Candida albicans (ATCC 10231) and Staphylococcus aureus (ATCC 25923) .

- Compare MIC values with structurally analogous triazoles to isolate substituent effects (e.g., methylsulfanyl vs. sulfonyl groups) .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions?

- DFT Modeling : Calculate Fukui indices (Gaussian 09) to identify nucleophilic sites on the triazole ring. For example, the C-5 position is more reactive than C-3 due to electron-withdrawing methylsulfanyl .

- Validation : Perform bromination (NBS in DMF) and compare experimental/product ratios with predictions .

Q. How do substituents influence ADME properties in preclinical studies?

- In Silico Analysis :

- Lipophilicity : Calculate logP (ChemAxon) to assess membrane permeability. The methylsulfanyl group increases logP by ~0.8 compared to hydroxyl analogs .

- Metabolic Stability : Use CYP450 isoform binding simulations (AutoDock Vina) to predict demethylation pathways .

Q. What strategies mitigate oxidation of the methylsulfanyl group during storage?

- Stabilization Methods :

- Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated oxidation .

- Store under argon at −20°C; monitor degradation via LC-MS (m/z shift from 294 → 310 for sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.